molecular formula C9H7Cl2FO B8544475 3,3'-Dichloro-5'-fluoropropiophenone

3,3'-Dichloro-5'-fluoropropiophenone

Cat. No.: B8544475
M. Wt: 221.05 g/mol
InChI Key: AOAADCFSBCADEP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3'-Dichloro-5'-fluoropropiophenone is a halogenated aromatic ketone characterized by two chlorine substituents at the 3 and 3' positions and a fluorine atom at the 5' position on the propiophenone backbone. This compound belongs to a class of fluorinated and chlorinated ketones, which are of interest in organic synthesis due to their electron-withdrawing substituents that influence reactivity and selectivity in catalytic and reduction reactions . Potential applications include intermediates in agrochemicals or pharmaceuticals, as seen in analogs like sulfentrazone (a herbicide with dichloro-fluoroaniline motifs) .

Properties

Molecular Formula

C9H7Cl2FO

Molecular Weight

221.05 g/mol

IUPAC Name

3-chloro-1-(3-chloro-5-fluorophenyl)propan-1-one

InChI

InChI=1S/C9H7Cl2FO/c10-2-1-9(13)6-3-7(11)5-8(12)4-6/h3-5H,1-2H2

InChI Key

AOAADCFSBCADEP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1F)Cl)C(=O)CCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3'-Dichloro-5'-fluoropropiophenone typically involves the reaction of 3-chloro-5-fluorobenzaldehyde with chloroacetone in the presence of a base such as sodium hydroxide. The reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3,3'-Dichloro-5'-fluoropropiophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3'-Dichloro-5'-fluoropropiophenone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for pharmaceutical compounds with therapeutic potential.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3'-Dichloro-5'-fluoropropiophenone involves its interaction with specific molecular targets and pathways. The compound may inhibit or activate enzymes, receptors, or other proteins, leading to various biological effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .

Comparison with Similar Compounds

Structural Similarities and Differences

The compound’s structural analogs vary in halogen type, position, and additional functional groups. Key examples include:

Compound Name Molecular Formula Substituent Positions Key Features
3,3'-Dichloro-5'-fluoropropiophenone C₁₆H₁₂Cl₂FO 3,3'-Cl; 5'-F Dual electron-withdrawing Cl groups; F at 5'
3-Chloro-4'-fluoropropiophenone C₉H₈ClFO 3-Cl; 4'-F Single Cl and F; used in diastereoselective reductions
2',4'-Dichloro-5'-fluoroacetophenone C₈H₅Cl₂FO 2',4'-Cl; 5'-F Acetophenone core; pyrazoline precursor
Sulfentrazone C₁₁H₁₀Cl₂F₂N₃O₃S 2',4'-Cl; 5'-F (on aniline) Herbicide with methanesulfonamide group

Key Observations :

  • The 5'-fluorine may reduce steric hindrance compared to bulkier substituents (e.g., thiomethyl groups in and ), improving solubility .
Physical and Chemical Properties
  • Boiling/Melting Points: Halogen positioning significantly impacts physical properties. For example, 3-Chloro-4'-fluoropropiophenone (CAS 347-93-3) has a molecular weight of 186.61 g/mol, while dichloro-fluoro analogs like 2',4'-Dichloro-5'-fluoroacetophenone (CAS 704-10-9) exhibit higher molecular weights (207.03 g/mol) and likely higher melting points due to increased symmetry .
  • Reactivity: The dual chlorine atoms in this compound may enhance chelation in reductions, as seen in α-fluoroketones, where LiAlH₄ or NaBH₄ yield diastereoselective alcohols .

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